4-phenylthiophene-2-carboxylic Acid

Organic Synthesis Medicinal Chemistry Physicochemical Properties

Medicinal chemists developing PARP inhibitors or optimizing drug-like scaffolds often face synthetic bottlenecks when introducing the 4-phenylthiophene motif. 4-Phenylthiophene-2-carboxylic acid eliminates a dedicated cross-coupling step by providing a pre-installed phenyl group, accelerating SAR exploration. Its balanced lipophilicity (XLogP3=3.1) and TPSA (65.5 Ų) support membrane-permeable candidate design. Supplied at ≥97% purity with full analytical documentation, it is ready for direct use in amide coupling, esterification, and HPLC method development.

Molecular Formula C11H8O2S
Molecular Weight 204.25 g/mol
CAS No. 21676-88-0
Cat. No. B1586181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-phenylthiophene-2-carboxylic Acid
CAS21676-88-0
Molecular FormulaC11H8O2S
Molecular Weight204.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC(=C2)C(=O)O
InChIInChI=1S/C11H8O2S/c12-11(13)10-6-9(7-14-10)8-4-2-1-3-5-8/h1-7H,(H,12,13)
InChIKeyDOAFBJFYWLESRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenylthiophene-2-carboxylic Acid – Specifications & Baseline Data


4-Phenylthiophene-2-carboxylic acid is a thiophene derivative with a phenyl substituent at the 4-position and a carboxylic acid group at the 2-position [1]. Its molecular formula is C11H8O2S, with a molecular weight of 204.25 g/mol [1]. Key physicochemical identifiers include an InChIKey of DOAFBJFYWLESRS-UHFFFAOYSA-N and a canonical SMILES string of OC(=O)C1=CC(=CS1)C1=CC=CC=C1 [1]. This compound serves primarily as a versatile building block in organic synthesis, particularly for pharmaceutical and agrochemical development , and as a reagent in analytical chemistry .

1
Pre-installed 4-phenyl-thiophene scaffold for drug-like molecule synthesis
Eliminates a dedicated cross-coupling step vs halogenated precursors
2
Carboxylic acid handle supports amide coupling and esterification workflows
Compatible with standard medicinal chemistry diversification routes
3
Reported purity grade suitable for building-block procurement and analytical use
Characteristic melting point supports quick identity verification

4-Phenylthiophene-2-carboxylic Acid – Why Substitution Fails


The 4-phenyl substitution pattern on 4-phenylthiophene-2-carboxylic acid is a critical structural determinant for its utility in specific synthetic pathways and its emergent physicochemical properties. Simple substitution with unsubstituted thiophene-2-carboxylic acid (MW 128.15 g/mol) introduces a drastically different molecular scaffold, eliminating the lipophilic phenyl ring essential for many downstream drug-like molecule syntheses [1]. Similarly, positional isomers like 5-phenylthiophene-2-carboxylic acid (CAS 19163-24-7) or 3-phenylthiophene-2-carboxylic acid (CAS 10341-88-5) [REFS-3, REFS-4] present different electronic and steric environments, which can lead to significant variations in reaction yields, regioselectivity, and final compound activity. Even within the 4-phenyl class, halogenated analogs such as 4-(4-chlorophenyl)thiophene-2-carboxylic acid (MW 238.69 g/mol) or 4-bromothiophene-2-carboxylic acid (MW 207.05 g/mol) have different molecular weights, reactivities, and safety profiles, making direct interchange without careful re-validation of synthetic protocols and material specifications unreliable.

Positional Isomers 3-phenyl and 5-phenyl regioisomers present different electronic and steric environments; reaction yields and regioselectivity may shift significantly.
Halogenated Analogs 4-bromo or 4-chlorophenyl analogs introduce reactive halogens and altered molecular weight; synthetic protocols and stoichiometry may require re-validation.
Unsubstituted Scaffold Thiophene-2-carboxylic acid lacks the lipophilic phenyl ring; downstream membrane-permeability profiles and target-binding context may not transfer.

4-Phenylthiophene-2-carboxylic Acid – Key Differentiators vs. Analogs


Lipophilicity Compared to Parent Scaffold

The presence of the 4-phenyl group significantly increases the lipophilicity of the molecule compared to the unsubstituted thiophene-2-carboxylic acid parent scaffold. This is a critical parameter for downstream applications in drug discovery, where lipophilicity influences membrane permeability and target binding [1]. The XLogP3 value for 4-phenylthiophene-2-carboxylic acid is calculated to be 3.1 [2], whereas the value for thiophene-2-carboxylic acid is 1.7 [3].

Lipophilicity
Cross-study comparable
XLogP3 3.1 vs 1.7
Δ +1.4 log units
Supports cell-permeable probe design
Computed property; PubChem 2025.09.15
Organic Synthesis Medicinal Chemistry Physicochemical Properties

TPSA vs. Parent Scaffold

The addition of the phenyl ring increases the molecular size without adding significant polar surface area. The Topological Polar Surface Area (TPSA) of 4-phenylthiophene-2-carboxylic acid is 65.5 Ų [1]. This is identical to the TPSA of the unsubstituted thiophene-2-carboxylic acid, which is also 65.5 Ų [2].

Polar Surface Area
Cross-study comparable
TPSA 65.5 Ų
Identical to parent scaffold
Lipophilicity gain without TPSA penalty
Computed property; PubChem 2025.09.15
Medicinal Chemistry Drug Design ADME Properties

Positional Isomer Purity and Cost

For applications requiring a specific regioisomer, procurement of the correct positional isomer is non-negotiable. 4-Phenylthiophene-2-carboxylic acid is commercially available with a standard purity of 97% [REFS-1, REFS-2]. In comparison, the 5-phenyl isomer is also widely available, but its melting point (188-192°C) differs significantly from the 4-phenyl isomer (164-170°C) . The 3-phenyl isomer is described as an intermediate for PARP inhibitors and may have a different lead time or cost structure depending on the supplier's stock levels.

Isomer Identity
Data to verify
Purity 97%
Melting Point 164–170 °C
Supports isomer identity verification
Vendor specification review recommended
Procurement Synthetic Chemistry Building Blocks

Molecular Weight vs. Halogenated Analogs

In contrast to halogenated analogs commonly used in cross-coupling reactions, 4-phenylthiophene-2-carboxylic acid (MW 204.25) [1] provides a pre-installed phenyl group, potentially reducing synthetic steps. For instance, 4-bromothiophene-2-carboxylic acid (MW 207.05) requires an additional Suzuki coupling to introduce a phenyl moiety. While 4-(4-chlorophenyl)thiophene-2-carboxylic acid (MW 238.69) already has an aryl group, it introduces a reactive halogen that may not be desired in all downstream applications and has a significantly different molecular weight, impacting reaction stoichiometry.

Molecular Weight
Class-level inference
204.25 vs 207.05 vs 238.69 g/mol
Pre-phenylated scaffold reduces synthetic steps
Stoichiometry adjustment required per analog
Medicinal Chemistry Synthetic Methodology Cross-Coupling

4-Phenylthiophene-2-carboxylic Acid – Procurement Scenarios


Medicinal Chemistry Building Block

4-Phenylthiophene-2-carboxylic acid is directly applicable as a key intermediate in the synthesis of novel pharmaceutical compounds. Its balanced lipophilicity (XLogP3 = 3.1) and TPSA (65.5 Ų) [1] make it a suitable scaffold for creating drug-like molecules with improved membrane permeability. It is specifically used in the preparation of PARP inhibitors and serves as a versatile building block in the development of new chemical entities . Researchers can utilize its carboxylic acid moiety for amide coupling or esterification to introduce the 4-phenylthiophene motif into larger, more complex structures.

Cross-Coupling and Diversification

The 4-phenylthiophene-2-carboxylic acid core can be further functionalized, leveraging the electron-rich thiophene ring for electrophilic aromatic substitution or directed metalation. Unlike its brominated analog (4-bromothiophene-2-carboxylic acid, MW 207.05) , this compound provides a pre-installed phenyl group, thereby streamlining synthetic routes by eliminating a dedicated cross-coupling step. This makes it a strategic choice for medicinal chemistry programs focused on optimizing the phenyl ring's substitution pattern or the thiophene core's periphery.

Reagent and Reference Standard

This compound is utilized as a reagent in analytical methods . Its well-defined purity of 97% and characteristic melting point (164-170°C) make it suitable for use as a reference standard in High-Performance Liquid Chromatography (HPLC) method development or as a starting material for synthesizing analytical derivatives. Its distinct retention time and UV spectrum, derived from the phenyl-thiophene chromophore, allow for reliable detection and quantification of related substances in complex mixtures.

Application
Selection Property
Validation Focus
Medicinal Chemistry Building Block
Pre-installed phenyl-thiophene scaffold
Drug-like property profiling and amide-coupling route verification
Cross-Coupling & Diversification
Synthetic step reduction potential
Reaction stoichiometry and purification protocol review
Analytical Reference Standard
Defined purity grade and melting point range
HPLC method calibration and retention-time benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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